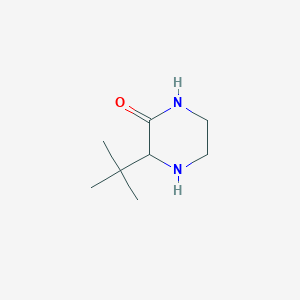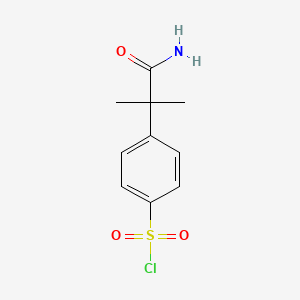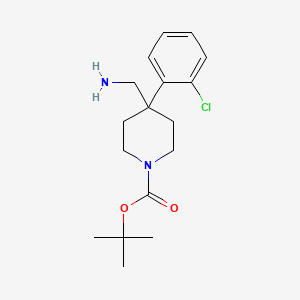
N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves chemical reactions of benzylamine and 4-carboxybenzaldehyde in ethanol . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can lead to a variety of by-products. For example, the most frequently detected by-products in a review were hydroquinone, 1,4-benzoquinone, 4-aminophenol, acetamide, oxalic acid, formic acid, acetic acid, 1,2,4-trihydroxy benzene, and maleic acid .Scientific Research Applications
Biochemical Research
This compound is utilized in biochemical research due to its ability to act as a fluorescent probe. It facilitates the detection of proteins, enzymes, and nucleic acids, playing a crucial role in examining protein-protein interactions, DNA-protein interactions, and exploring protein structure and function .
Metabolic Studies
In metabolic research, the compound’s derivatives are synthesized for use as material standards. These derivatives are obtained through reactions like deacetylation, hydrolysis, cyclization, sulfonylation, and glycosylation, which are essential for characterizing metabolic pathways .
Environmental Engineering
A single amino acid substitution in the aromatic hydroxylase (HpaB) enzyme alters its substrate specificity. This compound can be used to study the effects of such substitutions on the degradation of environmental pollutants .
Drug Development
The compound’s derivatives are being explored as potential drug candidates, particularly in the field of anti-hyperlipidemic drugs. Preclinical studies are ongoing to evaluate their efficacy and safety profiles .
Material Science
In the development of covalent organic frameworks (COFs), this compound can be incorporated to create materials with hierarchical porosity. Such materials have applications in gas storage, separation processes, and catalysis .
Biotechnological Applications
The compound’s structural analogs are used in biotechnology for modifying enzymes to enhance their catalytic efficiency and versatility. This is particularly relevant in the design of hydroxylases with specific substrate recognition capabilities .
Antioxidant Research
Porphyrins with phenolic fragments, which include derivatives of this compound, are studied for their antioxidant properties. They have protective effects in model reactions and could be significant in preventing the toxicity of heavy metals .
Pharmacokinetics
The compound is also important in pharmacokinetic studies where its metabolites are synthesized and characterized to understand drug metabolism and distribution within the body .
Mechanism of Action
Target of Action
Similar compounds such as am404, a paracetamol metabolite, have been shown to target the transient receptor potential vanilloid type 1 (trpv1) and the cannabinoid receptor type 1 (cb1) .
Mode of Action
Based on the similar compound am404, it might exert its pharmacological effects in immune cells
Biochemical Pathways
Related compounds like am404 have been shown to inhibit prostaglandin synthesis in activated microglia by inhibiting cox activity . This suggests that N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide might also influence similar pathways.
Pharmacokinetics
Related compounds have been shown to undergo metabolism by the host and residing intestinal microbiota, which causes conjugations and structural modifications of the compounds
Result of Action
Related compounds like am404 have been shown to inhibit the production of inflammatory mediators of the arachidonic acid pathway in activated microglia . This suggests that N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide might also have anti-inflammatory effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide. Factors such as pH, temperature, and the presence of other compounds can affect its bioavailability and effectiveness
properties
IUPAC Name |
N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)17-11-5-4-6-12(18)9-11/h4-9,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHJCUNJWNGEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile](/img/structure/B2850646.png)
![N-(2-furylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2850647.png)

![N-Methylbenzo[d]isothiazol-3-amine](/img/structure/B2850652.png)

![N-(2-oxo-2-((1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)amino)ethyl)benzamide](/img/structure/B2850654.png)

![N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2850658.png)


![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2850664.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopropylmethanone](/img/structure/B2850666.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850667.png)
